Alisol B is a natural product found in Alisma, Alisma lanceolatum, and other organisms with data available.
Alisol B
CAS No.: 18649-93-9
Cat. No.: VC0003642
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18649-93-9 |
---|---|
Molecular Formula | C30H48O4 |
Molecular Weight | 472.7 g/mol |
IUPAC Name | (8S,9S,10S,11S,14R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21?,22?,24+,25?,28+,29+,30+/m1/s1 |
Standard InChI Key | GBJKHDVRXAVITG-DXYWBWDESA-N |
Isomeric SMILES | C[C@H](CC(C1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |
SMILES | CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Canonical SMILES | CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Chemical Structure and Natural Sources
Molecular Characteristics
Alisol B (C30H48O4; molecular weight 472.7 g/mol) belongs to the dammarane triterpenoid class, featuring a tetracyclic core with hydroxyl and ketone functional groups . Its structure includes a 24,25-epoxy group and hydroxyl substitutions at positions 11 and 23, which are critical for its bioactivity . The compound’s stereochemistry, particularly the (8α,9β,11β,14β,23S,24R) configuration, influences its interaction with molecular targets such as the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) .
Biosynthetic Origins
Alisol B is predominantly extracted from Alisma orientale, a plant used in traditional Chinese medicine for diuretic and anti-inflammatory purposes . Secondary sources include Alisma lanceolatum and related species, where it coexists with derivatives like Alisol B 23-acetate . Extraction yields vary depending on geographical origin and cultivation practices, with modern chromatographic techniques enabling >95% purity for research applications .
Hepatoprotective and Anti-Steatotic Effects
Mechanisms in Non-Alcoholic Steatohepatitis (NASH)
In murine models of diet-induced NASH, Alisol B (10–20 mg/kg/day) reduced hepatic triglyceride accumulation by 40–60% and attenuated fibrosis by suppressing collagen deposition . RNA sequencing revealed that these effects correlate with downregulation of CD36, a fatty acid transporter implicated in lipid uptake . Alisol B enhances retinoic acid receptor α (RARα) expression, which subsequently inhibits hepatocyte nuclear factor 4α (HNF4α) and peroxisome proliferator-activated receptor γ (PPARγ), forming a regulatory cascade that reduces CD36-mediated lipid influx .
Anticancer Activity and Autophagy Induction
SERCA Inhibition and Calcium-Mediated Cytotoxicity
Alisol B disrupts calcium homeostasis by inhibiting SERCA (Ki = 3.8 μM), leading to endoplasmic reticulum (ER) stress and unfolded protein response activation . In HepG2 hepatocellular carcinoma cells, this mechanism increases cytosolic Ca²⁺ levels by 2.5-fold, triggering AMPK-mTOR pathway-dependent autophagy and G1 cell cycle arrest . Proteomic analyses indicate concomitant upregulation of ATG5 and LC3-II, markers of autophagosome formation, and caspase-3 activation, culminating in apoptosis .
Anti-Metastatic Properties
At subcytotoxic concentrations (5–10 μM), Alisol B suppresses gastric cancer cell migration by 70% via matrix metalloproteinase-9 (MMP-9) inhibition and E-cadherin stabilization . Similar effects are observed in colorectal cancer, where it downregulates β-catenin and vimentin, impairing epithelial-mesenchymal transition .
Modulation of Bone Metabolism
Osteoclastogenesis Inhibition
Alisol B (IC50 = 8.2 μM) blocks RANKL-induced osteoclast differentiation by suppressing nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and c-Fos expression . In co-cultures of osteoblasts and bone marrow macrophages, it reduces tartrate-resistant acid phosphatase (TRAP)-positive cell formation by 90%, comparable to clinical bisphosphonates .
In Vivo Efficacy in Osteoporosis Models
Oral administration of Alisol B (15 mg/kg/day for 6 weeks) in ovariectomized mice increased trabecular bone volume by 35% and bone mineral density by 22%, with no hepatotoxicity observed . Micro-CT analysis confirmed restoration of femoral microarchitecture, highlighting its potential as an anabolic agent.
Pharmacokinetics and Bioavailability
Absorption and Metabolism
Despite its therapeutic promise, Alisol B exhibits poor oral bioavailability (<10%) due to extensive first-pass metabolism . In vitro studies using human liver microsomes identify cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its oxidation into 23-hydroxyalisol B . Prodrug strategies, such as 23-acetylation, improve solubility and prolong half-life from 1.2 to 4.7 hours in rodent plasma .
Tissue Distribution
Radiolabeled tracking in rats shows preferential accumulation in the liver (15.3% ID/g) and kidneys (9.8% ID/g) within 2 hours post-administration, with negligible penetration across the blood-brain barrier . This organotropism aligns with its hepatoprotective and nephroprotective applications.
Future Directions and Clinical Translation
Structural Optimization
Modifying Alisol B’s epoxy ring or introducing polar groups at C-11/C-23 could enhance target selectivity. For instance, AB23A’s 23-acetate group improves FXR binding affinity by 20-fold compared to the parent compound .
Combination Therapies
Synergistic effects with existing agents, such as metformin in NASH or zoledronic acid in osteoporosis, warrant investigation. Preliminary data indicate Alisol B potentiates metformin’s AMPK activation, reducing the latter’s effective dose by 50% .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume